![molecular formula C13H8FNO B6340867 2-Cyano-5-(2-fluorophenyl)phenol, 95% CAS No. 1214379-91-5](/img/structure/B6340867.png)
2-Cyano-5-(2-fluorophenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(2-fluorophenyl)phenol, 95% (2C5FPP) is a compound used in many scientific research applications. It is a powerful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has been found to have a number of biochemical and physiological effects, as well as advantages and limitations in lab experiments.
Mechanism of Action
2-Cyano-5-(2-fluorophenyl)phenol, 95% inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-Cyano-5-(2-fluorophenyl)phenol, 95% reduces the production of eicosanoids, which are important mediators of inflammation.
Biochemical and Physiological Effects
2-Cyano-5-(2-fluorophenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of eicosanoids, which are important mediators of inflammation.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(2-fluorophenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is easy to synthesize, which makes it a useful tool for studying the effects of COX-2 inhibition. One limitation is that it has a short half-life, which means that it must be used quickly after synthesis.
Future Directions
There are a number of potential future directions for 2-Cyano-5-(2-fluorophenyl)phenol, 95%. One potential direction is to explore the effects of 2-Cyano-5-(2-fluorophenyl)phenol, 95% on other enzymes involved in inflammation, such as 5-lipoxygenase and 12-lipoxygenase. Another potential direction is to explore the effects of 2-Cyano-5-(2-fluorophenyl)phenol, 95% on other physiological processes, such as cell differentiation and cell migration. Additionally, further research could be done to explore the potential therapeutic applications of 2-Cyano-5-(2-fluorophenyl)phenol, 95%.
Synthesis Methods
2-Cyano-5-(2-fluorophenyl)phenol, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 2-cyano-5-fluorophenol with 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate product 2-cyano-5-(2-fluorophenyl)phenol. The second step involves the reaction of this intermediate product with an acid, such as hydrochloric acid, to produce 2-Cyano-5-(2-fluorophenyl)phenol, 95%.
Scientific Research Applications
2-Cyano-5-(2-fluorophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of COX-2 inhibition on inflammation, as well as to study the effects of COX-2 inhibition on cell proliferation and apoptosis. It has also been used to study the effects of COX-2 inhibition on the production of eicosanoids, which are important mediators of inflammation.
properties
IUPAC Name |
4-(2-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNTWSHORKKNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673447 |
Source
|
Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-fluorophenyl)phenol | |
CAS RN |
1214379-91-5 |
Source
|
Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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